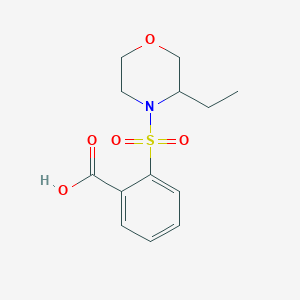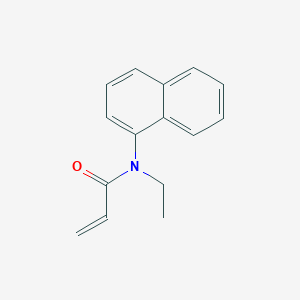![molecular formula C10H11NOS B7556894 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a heterocyclic compound that belongs to the thienopyridine class of compounds. The purpose of
Mechanism of Action
The mechanism of action of 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one is not fully understood. However, several studies have suggested that this compound exerts its pharmacological activities by modulating various signaling pathways in the body. For example, it has been reported that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one has been found to exhibit various biochemical and physiological effects. This compound has been reported to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, this compound has been found to reduce oxidative stress and improve antioxidant status in the body. Furthermore, this compound has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one in lab experiments include its relatively simple synthesis method and its potential for the development of new drugs. However, the limitations of using this compound include its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the potential toxicity of this compound should be carefully evaluated before using it in any experiments.
Future Directions
There are several future directions for the study of 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one. One potential direction is the development of new analogs of this compound with improved pharmacological activities. Additionally, the potential use of this compound in the treatment of various diseases, such as cancer and neurodegenerative diseases, should be further explored. Furthermore, the mechanism of action of this compound should be further elucidated to better understand its pharmacological activities. Finally, the potential toxicity of this compound should be carefully evaluated to ensure its safety for use in humans.
Synthesis Methods
The synthesis of 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one involves the reaction of 2-acetylthiophene with 2-aminopyridine in the presence of a suitable base. This reaction results in the formation of the desired compound with a yield of around 70-80%. The synthesis method of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the final product.
Scientific Research Applications
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one has been found to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and neuroprotective activities. This compound has been extensively studied for its potential application in drug discovery and development. Several studies have reported the synthesis of analogs of this compound and evaluated their pharmacological activities. The results of these studies have shown that the thienopyridine class of compounds has significant potential for the development of new drugs for various diseases.
properties
IUPAC Name |
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-2-10(12)11-5-3-9-8(7-11)4-6-13-9/h2,4,6H,1,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXXMOHGXZBRIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=C(C1)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile](/img/structure/B7556815.png)
![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)


![3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)


![N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B7556850.png)




